In Vitro Activity of Fumagillin Against Entamoeba histolytica Compared to Fumagillol Derivatives
While modern fumagillol derivatives were designed for improved stability and potency, Fumagillin itself maintains a unique potency profile against specific parasites. In a direct head-to-head comparison, the IC50 of Fumagillin against E. histolytica trophozoites was established as a baseline for evaluating novel derivatives [1]. The data shows that while certain derivatives like compound 9 were more potent (IC50 = 0.00045 µg/mL), Fumagillin's specific IC50 (reported as a reference value in the study) is critical for understanding the structure-activity relationship (SAR) that governs potency in this parasite. This demonstrates that Fumagillin is not simply a less potent version of its derivatives; rather, it represents a distinct point in chemical space with a specific activity level that must be understood for rational analog design and for use as a control.
| Evidence Dimension | In vitro potency against E. histolytica trophozoites |
|---|---|
| Target Compound Data | IC50 = 0.076 ± 0.009 µg/mL |
| Comparator Or Baseline | Fumagillol derivative (Compound 9): IC50 = 0.00045 ± 0.00002 µg/mL |
| Quantified Difference | Compound 9 is approximately 169-fold more potent than Fumagillin in this assay. |
| Conditions | E. histolytica trophozoite cultures; endpoint determination via MTS assay; data from Table S3 of Padia et al., 2020. |
Why This Matters
This quantitative data defines the baseline activity of the natural product against E. histolytica, which is essential for any laboratory investigating novel anti-amebic agents and for validating the activity of newly synthesized derivatives.
- [1] Padia J, Kulakova L, Galkin A, Herzberg O. Discovery and Preclinical Development of Antigiardiasis Fumagillol Derivatives. Antimicrob Agents Chemother. 2020;64(10):e00582-20. (Data extracted from Table S3). View Source
